Cas no 113158-40-0 (Fenoxaprop-P)

Fenoxaprop-P structure
Fenoxaprop-P structure
상품 이름:Fenoxaprop-P
CAS 번호:113158-40-0
MF:C16H12NO5Cl
메가와트:333.72318
MDL:MFCD01311798
CID:63010
PubChem ID:329755520

Fenoxaprop-P 화학적 및 물리적 성질

이름 및 식별자

    • (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid
    • Fenoxaprop-P
    • (2R)-2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoic acid
    • (2R)-2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoic acid
    • (R)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid
    • (R)-2-{4-[(6-Chlorobenzoxazol-2-yl)oxy]phenoxy}propionic acid
    • FENOXAPROP-P PESTANAL,100 MG
    • fenoxyprop
    • (r)-propanoicaci
    • (R)-FENOXAPROP-P
    • Fenoxaprop-p-ehtyl
    • FENOXAPROP-P (R-ENANTIOMER)
    • fenoxaprop-p (bsi,draft e-iso,draft f-iso)
    • (r)-2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoicacid
    • (2R)-2-[4-(6-Chloro-2-benzoxazolyloxy)phenoxy]propionic acid
    • (R)-FENOXAPROP ACID
    • Propanoic acid, 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)-, (R)-
    • (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid
    • SCHEMBL118085
    • 113158-40-0
    • AE F088406, active metabolite
    • Fenoxaprop-P [ISO]
    • Fenoxaprop-P, PESTANAL(R), analytical standard
    • Fenoxaprop-P 100 microg/mL in Acetonitrile
    • Fenoxaprop-P 10 microg/mL in Acetonitrile
    • 9U4W2QEC5Q
    • Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, (2R)-
    • Q27273227
    • PROPANOIC ACID, 2-(4-((6-CHLORO-2-BENZOXAZOLYL)OXY)PHENOXY)-, (2R)-
    • (R)-2-(4-((6-Chloro-2-benzoxazolyl)oxy)phenoxy)propanoic acid
    • AKOS015903688
    • CHEMBL2251589
    • NS00098481
    • UNII-9U4W2QEC5Q
    • J-002902
    • (R)-2-(4-(6-chlorobenzo[d]oxazol-2-yloxy)phenoxy)propanoic acid
    • DTXSID2057940
    • MPPOHAUSNPTFAJ-SECBINFHSA-N
    • MDL: MFCD01311798
    • 인치: 1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)/t9-/m1/s1
    • InChIKey: MPPOHAUSNPTFAJ-SECBINFHSA-N
    • 미소: C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=C(C=C3)Cl)O2

계산된 속성

  • 정밀분자량: 333.04000
  • 동위원소 질량: 333.04
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 415
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 81.8A^2
  • 소수점 매개변수 계산 참조값(XlogP): 3.4

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.4±0.1 g/cm3
  • 융해점: Not available
  • 비등점: 506.8±58.0 °C at 760 mmHg
  • 플래시 포인트: 260.3±32.3 °C
  • 굴절률: 1.63
  • PSA: 81.79000
  • LogP: 4.12540
  • 증기압: 0.0±1.4 mmHg at 25°C

Fenoxaprop-P 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHENG KE LU SI SHENG WU JI SHU
sc-223988-100mg
Fenoxaprop-P,
113158-40-0
100mg
¥399.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
36850-100MG
Fenoxaprop-P
113158-40-0
100mg
¥905.48 2023-10-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F67040-100mg
Fenoxaprop-P
113158-40-0
100mg
¥768.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
36850-100MG
113158-40-0
100MG
¥1043.4 2023-01-15
SHENG KE LU SI SHENG WU JI SHU
sc-223988-100 mg
Fenoxaprop-P,
113158-40-0
100MG
¥399.00 2023-07-10
Cooke Chemical
A4326112-100MG
Fenoxaprop-P
113158-40-0 Analysis standard
100mg
RMB 454.40 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F118813-100mg
Fenoxaprop-P
113158-40-0
100mg
¥586.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-HP229-20mg
Fenoxaprop-P
113158-40-0
20mg
¥232.0 2022-02-28
A2B Chem LLC
AX32157-100mg
Fenoxaprop-P
113158-40-0 analytical standard
100mg
$266.00 2024-04-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022767-100mg
Fenoxaprop-P
113158-40-0
100mg
¥704 2024-05-26

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:113158-40-0)Fenoxaprop-P
sfd12292
순결:99.9%
재다:200kg
가격 ($):문의